DMH2 -

DMH2

Catalog Number: EVT-265951
CAS Number:
Molecular Formula: C27H25N5O2
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DMH2 is a potent and selective antagonist of the bone morphogenetic protein (BMP) receptor activin receptor-like kinase 3 (ALK3). [] BMPs are a group of growth factors that play a crucial role in various biological processes, including cell proliferation, differentiation, and organ development. [] DMH2 exhibits high affinity for ALK3 and effectively inhibits BMP signaling pathways. [] This compound has emerged as a valuable tool in scientific research, particularly in studies investigating liver regeneration and related processes. []

LDN-193189 (LDN)

Compound Description: LDN-193189 (LDN; 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline) is a known antagonist of the bone morphogenetic protein (BMP) receptor activin receptor–like kinase 3 (ALK3). [] It effectively blocks SMAD phosphorylation both in vitro and in vivo. [] Studies demonstrate LDN's ability to enhance liver regeneration following partial hepatectomy. [] Additionally, LDN influences key factors involved in liver regeneration, including increased serum interleukin-6 levels, enhanced signal transducer and activator of transcription 3 phosphorylation in the liver, and modulation of suppressor of cytokine signaling 3 and p53. [] Notably, LDN does not appear to negatively impact liver synthetic or metabolic function. []

Relevance: LDN shares a core pyrazolo[1,5-a]pyrimidine structure with 4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) and exhibits similar ALK3 antagonist activity. Both compounds are derived from the BMP antagonist dorsomorphin and are structurally related through their 3,6-disubstituted pyrazolo[1,5-a] pyrimidine core. [] This structural similarity contributes to their shared ability to inhibit BMP signaling and enhance liver regeneration. []

VU0465350 (VU5350)

Compound Description: VU0465350 (7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine; VU5350) is a novel compound identified as an antagonist of the BMP receptor ALK3. [] It demonstrates efficacy in blocking SMAD phosphorylation in vitro and in vivo. [] Similar to LDN and DMH2, VU5350 promotes liver regeneration after partial hepatectomy. []

Relevance: While VU5350 differs structurally from 4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) in its core structure, it exhibits functional similarity as an ALK3 antagonist. [] Both compounds are grouped together as ALK3 inhibitors capable of enhancing liver regeneration, even with structural variations. []

Relevance: While structurally related to 4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) through its pyrazolo[1,5-a]pyrimidine core, 1LWY targets a different BMP receptor subtype (ALK2 instead of ALK3). [] This highlights the importance of specific ALK3 inhibition for promoting liver regeneration, as evidenced by the contrasting effects of these related compounds. []

Overview

DMH2, chemically known as 4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline, is a small molecule classified as a bone morphogenetic protein (BMP) type I receptor antagonist. It is primarily recognized for its role in inhibiting BMP signaling pathways, which are crucial for various biological processes including bone formation and development. DMH2 has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology and regenerative medicine.

Synthesis Analysis

DMH2 can be synthesized through several chemical pathways. A notable method involves palladium-catalyzed coupling reactions, which are widely used in the synthesis of complex organic molecules. The synthesis typically requires specific reagents and conditions to ensure high yield and purity. For instance, the process may include the use of various coupling partners and solvents under controlled temperatures to facilitate the reaction.

The patent NL2017341B1 outlines a catalytic process for synthesizing compounds related to DMH2, emphasizing the use of solid catalysts like beta zeolite in the presence of water at temperatures ranging from 85 to 200 °C. This method allows for effective conversion of precursors into DMH2 with high yields .

Molecular Structure Analysis

The molecular structure of DMH2 can be described using its chemical formula, which includes multiple functional groups that contribute to its biological activity. The structure features a quinoline core linked to a pyrazolo[1,5-a]pyrimidine moiety, along with an ethoxy group and a morpholine ring.

Structural Data

  • Molecular Formula: C22H24N4O2
  • Molecular Weight: Approximately 376.46 g/mol
  • CAS Number: 1206711-14-9

The detailed structural representation can be derived from chemical databases or synthesized through computational chemistry methods.

Chemical Reactions Analysis

DMH2 participates in various chemical reactions that are significant for its biological function. As a BMP receptor antagonist, it interacts specifically with the BMP signaling pathway by inhibiting the activity of BMP type I receptors.

Technical Details

In vitro studies have demonstrated that DMH2 effectively inhibits BMP signaling, with an IC50 value of approximately 20 nM against the human BMP type-I receptor ALK2 (activin receptor-like kinase 2) . This specificity is crucial for minimizing off-target effects in therapeutic applications.

Mechanism of Action

The mechanism by which DMH2 exerts its biological effects involves binding to the BMP type I receptor, thereby blocking the downstream signaling cascades that would normally promote osteogenic differentiation and other BMP-related processes.

Process and Data

Inhibition of BMP signaling leads to decreased cell proliferation and increased apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. For example, studies have shown that DMH2 can induce cell death in lung cancer cell lines by disrupting BMP-mediated survival signals .

Physical and Chemical Properties Analysis

DMH2 exhibits several physical and chemical properties that are relevant for its application in research and medicine:

  • Solubility: DMH2 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to maintain its integrity.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for pharmaceutical formulations.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to confirm the purity and identity of DMH2 during synthesis .

Applications

DMH2 has several scientific uses, primarily as a research tool in the study of BMP signaling pathways. Its applications include:

  • Cancer Research: Due to its ability to inhibit BMP signaling, DMH2 is investigated as a potential therapeutic agent for various cancers, particularly those where BMP pathways contribute to tumor growth.
  • Regenerative Medicine: The modulation of BMP signaling by DMH2 may also have implications in tissue engineering and regenerative therapies, where controlling bone formation is critical.
  • Drug Development: As a lead compound, DMH2 serves as a basis for developing more selective and potent inhibitors targeting BMP receptors.
Introduction to DMH2: Molecular Structure and Discovery

Chemical Characterization of DMH2

DMH2 (chemical name: 4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; synonym: VU0364849) is a synthetic small-molecule inhibitor targeting bone morphogenetic protein (BMP) receptors. Its molecular formula is C₂₇H₂₅N₅O₂, with a molecular weight of 451.52 g/mol and a CAS registry number of 1206711-14-9 [1] [5]. The compound features a pyrazolo[1,5-a]pyrimidine core substituted with quinoline and morpholine-ethoxy-phenyl groups (Figure 1). This structure enables selective interactions with BMP type I receptor kinases [9]. DMH2 is typically isolated as an off-white to yellow solid with moderate solubility in dimethyl sulfoxide (DMSO; ~1 mg/mL) but limited aqueous solubility [5].

Table 1: Key Chemical Properties of DMH2

PropertyValue
Molecular FormulaC₂₇H₂₅N₅O₂
Molecular Weight451.52 g/mol
CAS Number1206711-14-9
AppearanceOff-white to yellow solid
Solubility (DMSO)~1 mg/mL
SMILESC1(C2=C3N=CC(C4=CC=C(OCCN5CCOCC5)C=C4)=CN3N=C2)=C6C=CC=CC6=NC=C1

Historical Development and Initial Synthesis Pathways

DMH2 emerged from structure-activity relationship (SAR) studies of dorsomorphin, the first identified BMP inhibitor discovered in a zebrafish phenotypic screen [9]. Researchers synthesized 63 analogs by modifying the pyrazolo[1,5-a]pyrimidine core at two key positions: the C-3 (R₁) and C-6 phenyl group (R₂) (Figure 2). DMH2 (R₁ = quinoline; R₂ = 4-morpholinoethoxy) was among the most potent and selective analogs identified through in vivo zebrafish assays. Its design minimized off-target inhibition of vascular endothelial growth factor (VEGF) receptors, a limitation of earlier compounds like dorsomorphin [9]. Parallel library synthesis enabled efficient optimization, with DMH2 exhibiting >50-fold selectivity for BMP receptors over VEGF receptors (e.g., KDR/Flk1) [9].

Role in Bone Morphogenetic Protein (BMP) Signaling Pathway Modulation

BMP Signaling Context

BMPs belong to the TGF-β superfamily and activate downstream signaling through heterotetrameric complexes of type I (ALK1-7) and type II serine/threonine kinase receptors (e.g., BMPR2, ActRIIA/B) [3] [10]. Canonical signaling involves phosphorylation of receptor-regulated SMADs (Smad1/5/8), which complex with Smad4 to regulate gene transcription (e.g., Id1, Id3) [1] [10]. Dysregulated BMP signaling contributes to cancers, fibrodysplasia ossificans progressiva, and iron metabolism disorders [6] [10].

Mechanism of DMH2

DMH2 selectively inhibits BMP type I receptors ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B) with nanomolar potency (Table 2) [2] [9]. It competitively binds the ATP-binding pocket of these kinases, suppressing phosphorylation of Smad1/5/8 [1]. Key functional outcomes include:

  • Id Protein Suppression: DMH2 downregulates Id1 and Id3 transcription factors in lung cancer cells (e.g., A549, H1299), inhibiting proliferation and inducing apoptosis [1].
  • Antiproliferative Effects: In non-small cell lung carcinoma (NSCLC) lines (e.g., H1299), DMH2 reduces cell growth more effectively than pan-BMP inhibitors [1] [5].
  • Liver Regeneration: DMH2 enhances hepatocyte proliferation in murine partial hepatectomy models at 2 mg/kg via ALK3 inhibition [1] [2].

Table 2: Selectivity Profile of DMH2 for BMP Receptors

TargetInhibition Constant (Kᵢ)Selectivity vs. ALK2
ALK2 (ACVR1)43 nM1-fold
ALK3 (BMPR1A)5.4 nM8-fold
ALK6 (BMPR1B)<1 nM>43-fold
TGF-β Receptors>1 µM>23-fold
VEGF Receptors>1 µM>23-fold

Therapeutic Implications

DMH2 serves as a critical tool for dissecting BMP-dependent processes:

  • Cancer Research: Synergizes with Src inhibitors (e.g., PP2) to suppress Id1 promoter activity in KRAS-mutant lung cancers [1].
  • Tissue Regeneration: Promotes liver repair by modulating ALK3-driven hepatocyte proliferation [1] [2].
  • Stem Cell Differentiation: Facilitates studies on BMP-mediated lineage commitment in pluripotent stem cells [6].

Figure 1: Core structure-activity relationship (SAR) of DMH2. Modifications at R₁ (quinoline) and R₂ (morpholine-ethoxy-phenyl) confer selectivity for BMP receptors over VEGF receptors [9].

Properties

Product Name

DMH2

IUPAC Name

4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2

InChI Key

DXLXRNZCYAYUED-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3

Solubility

Soluble in DMSO

Synonyms

DMH2; DMH-2; DMH 2;

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.